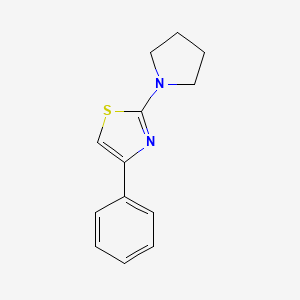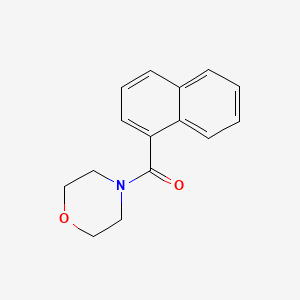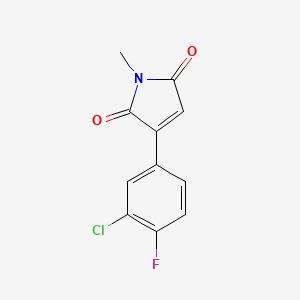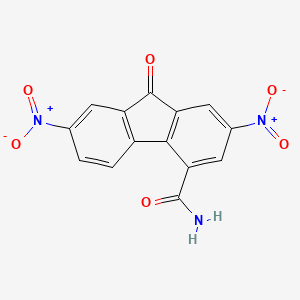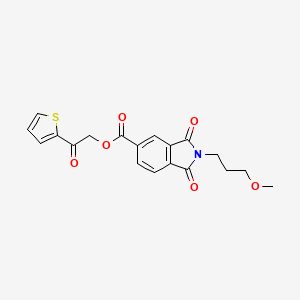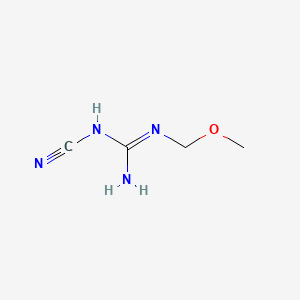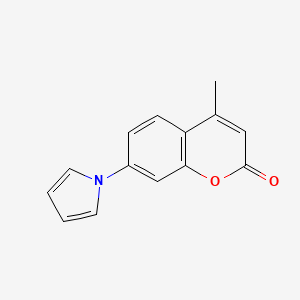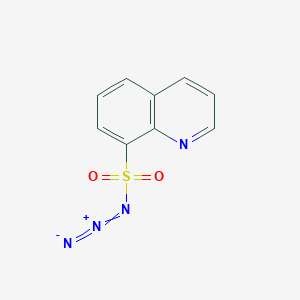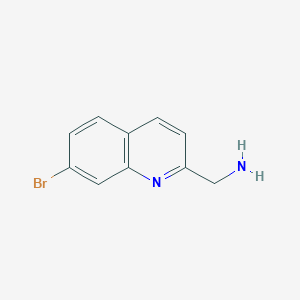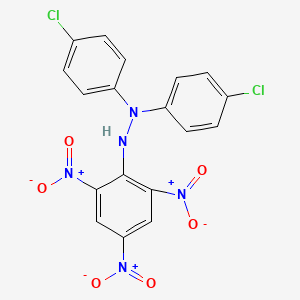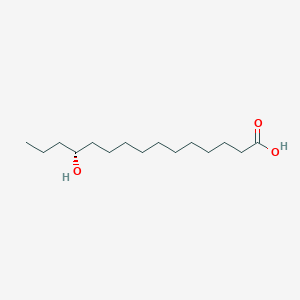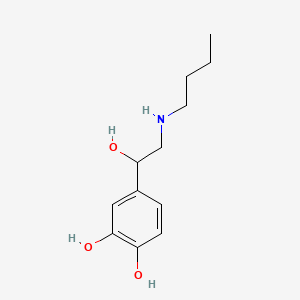
3,4-Dihydroxy-alpha-(butylaminomethyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-alpha-(butylaminomethyl)benzyl alcohol typically involves the conversion of tyrosine through a series of enzymatic reactions. The process includes hydroxylation, decarboxylation, and methylation steps to produce the final compound . Industrial production methods often utilize chemical synthesis routes, starting from catechol and involving multiple steps of protection, functional group transformation, and deprotection .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydroxy-alpha-(butylaminomethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adrenochrome and other quinone derivatives.
Reduction: The compound can be reduced to form dihydroxyphenylethanol derivatives.
Substitution: It can undergo substitution reactions at the hydroxyl groups or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Adrenochrome and quinone derivatives.
Reduction: Dihydroxyphenylethanol derivatives.
Substitution: Various acylated and alkylated derivatives.
Applications De Recherche Scientifique
3,4-Dihydroxy-alpha-(butylaminomethyl)benzyl alcohol has a wide range of applications in scientific research:
Chemistry: Used as a standard in chromatographic methods and as a reagent in organic synthesis.
Biology: Studied for its role in neurotransmission and its effects on various physiological processes.
Medicine: Used in emergency medicine to treat anaphylaxis, cardiac arrest, and asthma attacks.
Industry: Employed in the formulation of pharmaceuticals and as an additive in certain industrial processes.
Mécanisme D'action
The compound exerts its effects by binding to alpha and beta-adrenergic receptors, leading to the activation of G protein-coupled receptor pathways. This results in the activation of adenylate cyclase, increased cyclic AMP levels, and subsequent activation of protein kinase A. These molecular events lead to various physiological responses, including increased heart rate, vasoconstriction, and bronchodilation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norepinephrine: Similar in structure but lacks a methyl group on the amine.
Dopamine: Precursor to epinephrine, lacks hydroxyl groups on the benzene ring.
Isoproterenol: Synthetic analog with similar adrenergic activity but different side chain structure.
Uniqueness
3,4-Dihydroxy-alpha-(butylaminomethyl)benzyl alcohol is unique due to its dual action on both alpha and beta-adrenergic receptors, making it highly effective in emergency medical situations. Its rapid onset of action and potent physiological effects distinguish it from other similar compounds .
Propriétés
Numéro CAS |
1951-20-8 |
|---|---|
Formule moléculaire |
C12H19NO3 |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
4-[2-(butylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H19NO3/c1-2-3-6-13-8-12(16)9-4-5-10(14)11(15)7-9/h4-5,7,12-16H,2-3,6,8H2,1H3 |
Clé InChI |
ZCIITWDRVZDHDR-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCC(C1=CC(=C(C=C1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)
